(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
The compound contains several functional groups including a benzo[d]thiazole, a prop-2-yn-1-yl group, and a pyrazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely has a planar geometry due to the conjugated system of double bonds. The presence of the benzo[d]thiazole and pyrazole rings also suggests a rigid and planar structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzo[d]thiazole and pyrazole rings are aromatic and thus relatively stable, but they can participate in electrophilic aromatic substitution reactions. The prop-2-yn-1-yl group contains a triple bond, which can participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Antibacterial and Antimicrobial Properties
Compounds related to (E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide have shown promising antibacterial properties. For instance, some analogs have displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial efficacy at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017). Additionally, other derivatives have been evaluated for antimicrobial activity, showing effectiveness against a range of pathogenic microorganisms, including both gram-positive and gram-negative bacteria (Basavarajaiah & Mruthyunjayaswamy, 2008).
Anti-Proliferative and Anticancer Activities
Certain derivatives of this compound class have been investigated for their anti-proliferative and anticancer activities. Some studies have reported that these compounds exhibit notable inhibitory effects on cancer cell lines, such as HCT-116, suggesting their potential as anti-tumor agents. The structure-activity relationship of these compounds has been a focus, providing insights into their mechanism of action against cancer cells (Mansour et al., 2020).
Quantum Chemical Calculations and Molecular Docking Analysis
Research has also delved into quantum chemical calculations and molecular docking analysis of similar compounds, which can provide a deeper understanding of their interactions at the molecular level. This approach is crucial for elucidating the mechanisms of action and for the rational design of more effective antimicrobial and anticancer agents (Shanmugapriya et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c1-3-9-20-12-6-5-11(17)10-14(12)23-16(20)19-15(22)13-7-8-18-21(13)4-2/h1,5-8,10H,4,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEPXLRJCUSAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide |
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